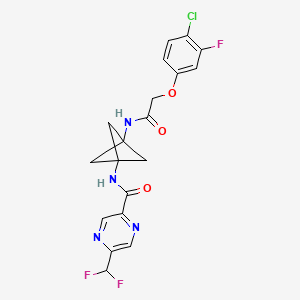
2BAct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2BAct is a highly selective and orally active eIF2B (eukaryotic initiation factor 2B) activator with an EC50 of 33 nM . It is designed to prevent neurological defects caused by a chronic integrated stress response . It can penetrate the central nervous system (CNS) and has improved solubility and pharmacokinetics relative to eIF2B activator ISRIB trans-isomer .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 440.8 . It has good solubility in DMSO (250 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Rolle in der Neurowissenschaftlichen Forschung
“2BAct” ist ein Aktivator des eukaryotischen Translationsinitiationsfaktors 2B (eIF2B) mit einem EC50 von 33 nM in einem Reporterassay {svg_1}. Er verstärkt die eIF2B-Aktivität in primären Fibroblasten, die aus Eif2b5R191H-Mutanten (R191H)-Maus-Embryonen (EC50 = 7,3 nM) isoliert wurden, einem Modell der schwindenden weißen Substanz (VWM)-Leukodystrophie {svg_2}. In vivo normalisiert “this compound” (30 mg/kg) die Gewichtszunahme und verhindert die Entwicklung von motorischen Defiziten bei R191H-Mäusen. Es verhindert auch die Aktivierung der integrierten Stressantwort und den Myelinverlust im gleichen Modell {svg_3}.
Rolle bei neurodegenerativen Erkrankungen
“this compound” hat sich als vielversprechend für die Anwendung im Bereich der neurodegenerativen Erkrankungen erwiesen {svg_4}. Die Fähigkeit der Verbindung, die eIF2B-Aktivität zu verstärken und die Entwicklung von motorischen Defiziten in Mausmodellen zu verhindern, legt nahe, dass sie ein vielversprechender Kandidat für weitere Forschungsarbeiten zur Behandlung neurodegenerativer Erkrankungen ist.
Wirkmechanismus
Target of Action
The primary target of 2BAct is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor (GEF) for the GTPase and initiation factor eIF2 . Modulation of its activity is central to the regulation of protein synthesis rates in all eukaryotic cells .
Mode of Action
This compound is a highly selective and orally active eIF2B activator . It enhances the activity of eIF2B, which is reduced in certain conditions such as the neurological disease Vanishing White Matter (VWM), caused by eIF2B mutations . This compound stimulates the remaining activity of the mutant eIF2B complex in vivo, abrogating the maladaptive stress response .
Biochemical Pathways
The integrated stress response (ISR) pathway is primarily affected by this compound . The ISR attenuates the rate of protein synthesis while inducing the expression of stress proteins in cells . Various insults activate kinases that phosphorylate the GTPase eIF2 leading to inhibition of its exchange factor eIF2B . This compound prevents neurological defects caused by a chronic integrated stress response .
Pharmacokinetics
This compound is able to penetrate the central nervous system (CNS) . It displays improved solubility and pharmacokinetics relative to other eIF2B activators
Result of Action
Long-term treatment with this compound prevents all measures of pathology and normalizes the transcriptome and proteome of VWM mice . It prevents the appearance of motor deficits, myelin loss, and reactive gliosis in VWM mice .
Action Environment
When cells encounter particularly unfavorable conditions, they often react by activating a so-called ‘stress’ response . This compound plays a crucial role in regulating this response.
Eigenschaften
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?
A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.
Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?
A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.
Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?
A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].
Q4: How does this compound impact the expression of ISR-related genes and proteins?
A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.
Q5: Has this compound shown efficacy in any in vivo models of neurological disease?
A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
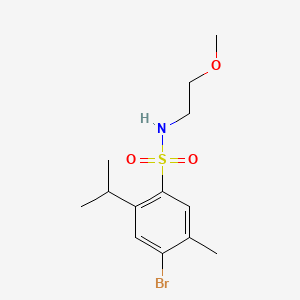
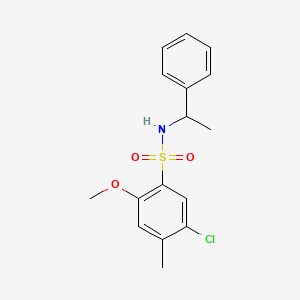
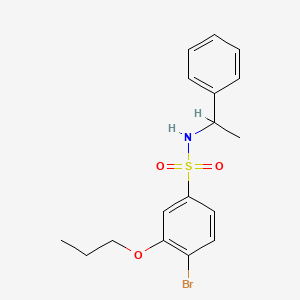
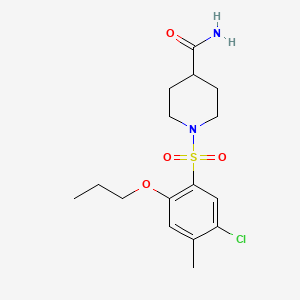
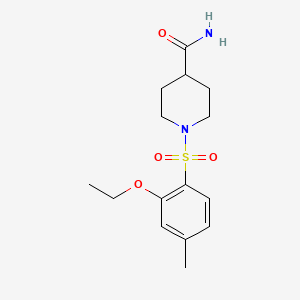
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
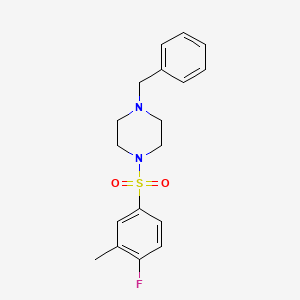
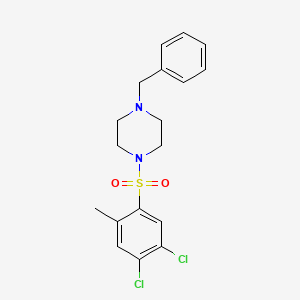

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)